An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine
This guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The introduction of halogen atoms, specifically chlorine at the 8-position and iodine at the 3-position, offers valuable handles for further chemical modifications and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This document is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale behind the chosen methodologies, empowering researchers to confidently replicate and adapt these procedures.
The Strategic Importance of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with biological targets. The strategic placement of a chloro group at the 8-position and an iodo group at the 3-position serves two primary purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the overall electron density of the ring system, potentially affecting its binding affinity to target proteins.
-
Orthogonal Chemical Reactivity: The C-I and C-Cl bonds offer distinct opportunities for further functionalization. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 3-position. The C-Cl bond at the 8-position is generally less reactive, offering the potential for selective, sequential modifications.
This dual halogenation pattern makes 8-Chloro-3-iodoimidazo[1,2-A]pyrazine a versatile intermediate for the construction of compound libraries in the pursuit of novel drug candidates.
Synthetic Pathway: From Precursor to Final Compound
The synthesis of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine is most efficiently achieved through a two-step conceptual process, starting with the commercially available 8-chloroimidazo[1,2-a]pyrazine. The key transformation is the regioselective iodination at the C3 position.
Caption: Synthetic route to 8-Chloro-3-iodoimidazo[1,2-a]pyrazine.
The imidazole ring of the imidazo[1,2-a]pyrazine system is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic substitution. The C3 position is the most nucleophilic carbon on the imidazole ring, directing the electrophilic iodinating agent to this site.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[4] It is a mild, easy-to-handle solid that provides an electrophilic iodine source. The reaction can often be performed at room temperature and typically proceeds with high regioselectivity. In some cases, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can be used to activate NIS and accelerate the reaction, particularly for less reactive substrates.[5]
Materials:
-
8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 8-chloroimidazo[1,2-a]pyrazine in anhydrous acetonitrile (or DMF), add N-iodosuccinimide in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 8-Chloro-3-iodoimidazo[1,2-A]pyrazine as a solid.
In-Depth Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 8-Chloro-3-iodoimidazo[1,2-A]pyrazine. The following analytical techniques are critical for a comprehensive evaluation.
Caption: Analytical workflow for compound characterization.
| Analysis | Expected Results |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR | Expected to show three signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyrazine core. |
| ¹³C NMR | Expected to show six distinct signals for the carbon atoms of the bicyclic core. |
| Mass Spec (HRMS) | Calculated [M+H]⁺: 279.9133; Found: Consistent with calculated value. |
| HPLC Purity | ≥95% |
NMR is the most powerful technique for elucidating the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region. The introduction of the iodine atom at the C3 position will result in the disappearance of the signal for the C3 proton, which is typically observed in the spectrum of the starting material. The chemical shifts of the remaining protons at the C2, C5, and C6 positions will also be influenced by the presence of the iodo group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms of the bicyclic system. The signal for the C3 carbon will be significantly shifted due to the direct attachment of the iodine atom.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The experimentally determined mass should be within a narrow tolerance (typically <5 ppm) of the calculated mass for the protonated molecule ([M+H]⁺). The isotopic pattern in the mass spectrum will also be characteristic, showing the presence of one chlorine atom.
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a suitable UV wavelength (e.g., 254 nm).
Safety and Handling
-
8-Chloro-3-iodoimidazo[1,2-A]pyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2]
Conclusion
The synthesis and characterization of 8-Chloro-3-iodoimidazo[1,2-A]pyrazine represent a key step in the development of new chemical entities for drug discovery. The synthetic route is robust and relies on well-established chemical principles. The provided analytical methods form a comprehensive framework for ensuring the quality and structural integrity of the final compound. This guide is intended to equip researchers with the necessary knowledge and practical insights to successfully incorporate this valuable building block into their research programs.
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Molecules. Available at: [Link]
-
8-chloro-3-iodoimidazo[1,2-a]pyrazine. (n.d.). PubChem. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2018). Tetrahedron Letters. Available at: [Link]
-
Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). European Journal of Organic Chemistry. Available at: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
-
8-Chloroimidazo[1,2-a]pyrazine. (n.d.). PubChem. Available at: [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. (2002). Tetrahedron Letters. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt. (n.d.). PrepChem.com. Available at: [Link]
-
8-Chloro-3-iodoimidazo[1,2-a]pyrazine. (n.d.). Hoffman Fine Chemicals. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules. Available at: [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2007). Magnetic Resonance in Chemistry. Available at: [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Molecules. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
8-Chloro-3-iodoimidazo[1,2-a]pyrazine
